1,3,5-Triazine-2,4-diamine
CAS No.: 504-08-5
Cat. No.: VC21344462
Molecular Formula: C3H5N5
Molecular Weight: 111.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 504-08-5 |
---|---|
Molecular Formula | C3H5N5 |
Molecular Weight | 111.11 g/mol |
IUPAC Name | 1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8) |
Standard InChI Key | VZXTWGWHSMCWGA-UHFFFAOYSA-N |
SMILES | C1=NC(=NC(=N1)N)N |
Canonical SMILES | C1=NC(=NC(=N1)N)N |
Appearance | White to cream powder |
Melting Point | 325°C |
Physicochemical Properties
Basic Properties
1,3,5-Triazine-2,4-diamine (CAS: 504-08-5) is characterized by its unique chemical composition and physical properties. This compound features a six-membered aromatic ring containing three nitrogen atoms (triazine core) with two amino groups substituted at positions 2 and 4.
Table 1. Basic Physicochemical Properties of 1,3,5-Triazine-2,4-diamine
Property | Value |
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Molecular Formula | C₃H₅N₅ |
Molecular Weight | 111.105 g/mol |
Density | 1.5±0.1 g/cm³ |
Melting Point | >300°C |
Boiling Point | 447.6±28.0 °C at 760 mmHg |
Flash Point | 254.9±11.2 °C |
The compound exhibits remarkable thermal stability, as evidenced by its high melting and boiling points, making it suitable for applications requiring thermal resistance . The presence of amino groups at positions 2 and 4 provides opportunities for hydrogen bonding and nucleophilic reactions, contributing to its chemical versatility.
Structural Characteristics
The triazine ring forms the core of this molecule, with nitrogen atoms positioned symmetrically within the heterocyclic structure. The two amino groups contribute to the compound's electronic properties and reactivity profile. The planarity of the triazine ring system, combined with its aromaticity, influences the compound's stability and interaction with biological targets.
Synthesis Methods
Green Synthetic Approaches
Modern synthetic approaches to 1,3,5-triazine-2,4-diamine derivatives have focused on environmentally friendly methodologies. A notable green synthesis technique involves the reaction of dicyandiamide with nitriles under microwave irradiation conditions. This method represents an eco-friendly approach that reduces reaction times and solvent usage while maintaining high yields .
The microwave-assisted synthesis offers several advantages over conventional heating methods:
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Reduced reaction times from hours to minutes
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Enhanced selectivity and yield
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Minimal by-product formation
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Lower energy consumption
Classical Synthetic Routes
Traditional synthesis of 1,3,5-triazine-2,4-diamine often employs cyanuric chloride as a starting material with subsequent nucleophilic substitution reactions. The chloro-substituted variants, such as 6-chloro-1,3,5-triazine-2,4-diamine, serve as important intermediates in the synthesis of more complex derivatives .
Biological Activities
Antimicrobial Properties
1,3,5-Triazine-2,4-diamine derivatives have shown significant antimicrobial activity, particularly against gram-negative bacteria. This property is of particular interest due to the increasing prevalence of multidrug-resistant bacterial strains in hospital-acquired infections.
Research has identified certain derivatives of 1,3,5-triazine-2,4-diamine as potential inhibitors of Escherichia coli dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and survival. Two compounds in particular, NSC120927 and NSC132279, have demonstrated nanomolar inhibition of this enzyme, opening new avenues for antibiotic development .
Enzyme Inhibition Studies
The binding and inhibition properties of 1,3,5-triazine-2,4-diamine derivatives have been extensively studied using differential scanning fluorimetry (DSF) and enzyme kinetics approaches. These studies have revealed structure-activity relationships that inform the rational design of more potent inhibitors.
Table 2. Inhibition Properties of Selected 1,3,5-Triazine-2,4-diamine Derivatives
Compound | Structural Feature | IC₅₀ Value |
---|---|---|
NSC120927 | Butyl benzenesulfonyl fluoride at R2 | Nanomolar range |
NSC132279 | Alkyl benzenesulfonyl fluoride | Nanomolar range |
NSC133071 | Phenoxypropoxyphenyl | Low micromolar range |
NSC132277 | Phenylbutyl | Low micromolar range |
Research has demonstrated that derivatives with alkyl benzenesulfonyl fluoride, phenoxypropoxyphenyl, and phenylbutyl substituents at specific positions exhibit enhanced inhibitory effects compared to other structural variants .
Structure-Activity Relationships
Molecular Modifications and Biological Effects
Extensive research on the structure-activity relationships of 1,3,5-triazine-2,4-diamine derivatives has provided valuable insights into how structural modifications affect biological activity. The position and nature of substituents on the triazine ring significantly influence binding affinity and inhibitory potency against target enzymes.
Key structural features affecting biological activity include:
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Substitution at position 6 of the triazine ring
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Nature of functional groups (lipophilic, hydrophilic, aromatic)
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Presence of electron-donating or electron-withdrawing groups
Binding Mechanisms
Molecular modeling and kinetic studies have elucidated the binding mechanisms of 1,3,5-triazine-2,4-diamine derivatives to target enzymes. For example, the benzimidazole/1,3,5-triazine-2,4-diamine hybrids interact simultaneously with both the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of acetylcholinesterase and butyrylcholinesterase enzymes .
Kinetic analyses have revealed mixed-type inhibition patterns, with Ki values in the micromolar range, confirming the dual binding nature of these compounds. This dual-binding capability represents a significant advantage for designing multifunctional therapeutic agents .
Applications in Research and Industry
Pharmaceutical Applications
The versatile structure of 1,3,5-triazine-2,4-diamine makes it an excellent scaffold for medicinal chemistry research. Its derivatives have been investigated for various pharmaceutical applications:
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Antimicrobial agents targeting resistant bacterial strains
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Multi-target directed ligands for neurodegenerative diseases
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Potential antiparasitic compounds
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Anti-inflammatory agents
The ability to fine-tune the biological properties through structural modifications has positioned 1,3,5-triazine-2,4-diamine as a valuable template for drug discovery efforts.
Material Science Applications
Beyond pharmaceutical applications, 1,3,5-triazine-2,4-diamine derivatives also find applications in material science:
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Building blocks for supramolecular chemistry
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Components in polymer synthesis
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Precursors for functional materials with specific optical or electronic properties
The thermal stability and reactivity of these compounds make them suitable candidates for specialized material applications requiring robust chemical scaffolds.
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